1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy-isopropylphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfonyl Group: The benzimidazole core is then reacted with a sulfonyl chloride derivative, such as 2-ethoxy-5-isopropylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
- 1-((2-ethoxy-5-tert-butylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
- 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-ethyl-1H-benzo[d]imidazole
Uniqueness
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. The structural features of this compound, including its sulfonyl and ethoxy substituents, play a crucial role in its interaction with biological targets.
Chemical Structure and Properties
The compound's structure includes:
- Benzimidazole Core : A bicyclic structure that contributes to its biological properties.
- Sulfonyl Group (–SO2–) : Enhances reactivity and potential interactions with biological systems.
- Ethoxy and Isopropyl Substituents : Influence solubility and binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been tested against various pathogens, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (mg/L) | MBC (mg/L) |
---|---|---|
Staphylococcus aureus | 15.6 | 31.2 |
Escherichia coli | >1000 | >1000 |
Candida albicans | >1000 | >1000 |
Bacillus cereus | 31.2 | 62.5 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits strong antibacterial effects against S. aureus, including methicillin-resistant strains (MRSA), while showing limited activity against Gram-negative bacteria like E. coli and antifungal activity against C. albicans .
The mechanism by which this compound exerts its antimicrobial effects likely involves:
- Inhibition of Cell Wall Synthesis : Similar to other benzimidazole derivatives, it may disrupt bacterial cell wall formation.
- Interference with Protein Synthesis : The compound could bind to bacterial ribosomes, inhibiting protein synthesis.
Molecular docking studies suggest that the compound interacts effectively with target enzymes or receptors involved in microbial growth .
Study on Antitubercular Activity
A study focused on the antitubercular potential of similar benzimidazole derivatives found that compounds with structural similarities to this compound exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis. The findings indicated that certain modifications could enhance permeability across the blood-brain barrier, making these compounds potential candidates for treating central nervous system infections .
Properties
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-5-24-18-11-10-15(13(2)3)12-19(18)25(22,23)21-14(4)20-16-8-6-7-9-17(16)21/h6-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTJWADFGPDCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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